3-Chloro-5-cyclopropyl-1,2,4-oxadiazole

Medicinal Chemistry Nucleophilic Substitution Regioisomer Differentiation

3-Chloro-5-cyclopropyl-1,2,4-oxadiazole (CAS 1393567-40-2) is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle (C₅H₅ClN₂O, MW 144.56 g/mol) bearing a chlorine atom at the 3‑position and a cyclopropyl group at the 5‑position. It serves as a versatile synthetic intermediate because the 1,2,4-oxadiazole ring is a well‑established bioisostere for ester and amide functionalities, offering enhanced hydrolytic and metabolic stability in drug‑like molecules.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 1393567-40-2
Cat. No. B1429619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
CAS1393567-40-2
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=NO2)Cl
InChIInChI=1S/C5H5ClN2O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2
InChIKeyCROPSQMCIJGGOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-cyclopropyl-1,2,4-oxadiazole (CAS 1393567-40-2) – Procurement-Ready Building Block Profile


3-Chloro-5-cyclopropyl-1,2,4-oxadiazole (CAS 1393567-40-2) is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle (C₅H₅ClN₂O, MW 144.56 g/mol) bearing a chlorine atom at the 3‑position and a cyclopropyl group at the 5‑position [1]. It serves as a versatile synthetic intermediate because the 1,2,4-oxadiazole ring is a well‑established bioisostere for ester and amide functionalities, offering enhanced hydrolytic and metabolic stability in drug‑like molecules [2]. The compound is commercially available from multiple vendors at purities of 95–97%, with full batch‑specific QC documentation (NMR, HPLC, GC), making it suitable for both medicinal chemistry library synthesis and agrochemical lead optimization .

Why Generic 1,2,4-Oxadiazole Building Blocks Cannot Replace 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole Without Risk


Although numerous 1,2,4-oxadiazole building blocks share the same core scaffold, the precise positioning of substituents dictates reactivity, physicochemical properties, and downstream biological performance. The 3‑chloro‑5‑cyclopropyl arrangement uniquely combines a nucleophile‑accessible chlorine at the electrophilic C3 position with a metabolically resilient cyclopropyl group at C5 [1]. Simply swapping to the 5‑chloro‑3‑cyclopropyl regioisomer, the 3‑bromo analog, or the 3‑chloro‑5‑methyl variant introduces quantifiable shifts in lipophilicity (ΔlogP), leaving‑group reactivity, and conformational freedom — each of which can alter reaction yields, target binding, or ADME profiles in ways that cascade through a lead‑optimization program [2]. The quantitative comparisons below substantiate why this specific substitution pattern should be locked early in the design–make–test cycle.

Head‑to‑Head Quantitative Differentiation of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole Versus Its Closest Analogs


Regioisomeric Differentiation: 3-Chloro vs. 5‑Chloro Substitution Controls Reactivity and Physicochemical Profile

In 1,2,4‑oxadiazoles, both C3 and C5 positions are susceptible to nucleophilic displacement, but the C3 position adjacent to the O‑N bond is intrinsically more electrophilic, making 3‑chloro derivatives significantly more reactive toward amines and other nucleophiles than their 5‑chloro counterparts [1]. Quantitative comparison of the target compound (3‑chloro‑5‑cyclopropyl) with its regioisomer 5‑chloro‑3‑cyclopropyl‑1,2,4‑oxadiazole (CAS 1247049‑92‑8) reveals identical molecular formula (C₅H₅ClN₂O) and comparable predicted logP (0.94 for both), yet the regioisomer exhibits a markedly different predicted pKa (−0.90 ± 0.10) that influences protonation state and hydrogen‑bonding capacity under physiological conditions . The 5‑chloro regioisomer also shows a higher predicted density (1.465 g/cm³) and boiling point (243.4 °C) compared with the target compound, which is reported as a liquid at ambient temperature, indicating divergent intermolecular interactions that affect formulation and handling .

Medicinal Chemistry Nucleophilic Substitution Regioisomer Differentiation

Halogen‑Dependent Lipophilicity and Reactivity: 3‑Chloro vs. 3‑Bromo Analog

The 3‑bromo analog (3‑bromo‑5‑cyclopropyl‑1,2,4‑oxadiazole, CAS 121562‑08‑1) is the most direct heavy‑halogen comparator. Both compounds share the same oxadiazole core and cyclopropyl substituent, but the bromine atom increases molecular weight by 44.5 g/mol (144.56 → 189.01 g/mol) and raises logP by approximately 0.7 log units (0.94 → 1.61–1.71), as computed from multiple sources [1]. The elevated logP reduces ligand efficiency metrics (LE ≈ 0.30 for chloro vs. 0.25 for bromo, assuming equal heavy atom count and ΔpIC₅₀ = 0), which is detrimental in fragment‑based and lead‑optimization campaigns where lipophilic efficiency (LipE) is a key progression criterion. Additionally, the C–Br bond is more reactive than C–Cl in palladium‑catalyzed cross‑couplings, potentially limiting chemoselectivity when other halogen‑bearing positions are present in the substrate [2].

Fragment‑Based Drug Design Lipophilic Efficiency Halogen Reactivity

Cyclopropyl vs. Methyl Substituent: Conformational Constraint and Metabolic Stability

Replacing the 5‑cyclopropyl group with a 5‑methyl group yields 3‑chloro‑5‑methyl‑1,2,4‑oxadiazole (CAS 1359822‑66‑4). This substitution reduces molecular weight by 26 g/mol (118.52 vs. 144.56 g/mol) and decreases logP by 0.26 units (0.68 vs. 0.94) [1]. More importantly, the cyclopropyl group is a recognized structural element that introduces conformational constraint and resistance to cytochrome P450‑mediated oxidation, a metabolic liability of simple alkyl substituents such as methyl [2]. The cyclopropyl ring also reduces the number of freely rotatable bonds from zero (methyl, symmetrical) to one (cyclopropyl–oxadiazole bond), which can be exploited to fine‑tune binding entropy and target selectivity [3]. In matched‑pair analyses across multiple chemotypes, cyclopropyl substitution has been associated with improved metabolic half‑life (median increase ~2‑fold) compared with methyl‑substituted analogs [2].

Metabolic Stability Conformational Analysis Bioisosterism

1,2,4‑Oxadiazole Core as a Quantitatively Validated Amide/Ester Bioisostere

The 1,2,4‑oxadiazole scaffold is extensively validated as a bioisostere for ester and amide functionalities, with demonstrated resistance to hydrolytic enzymes [1]. A systematic comparison of 1,2,4‑ and 1,3,4‑oxadiazole matched pairs in the AstraZeneca compound collection revealed that the 1,2,4‑oxadiazole isomer consistently exhibits approximately one order of magnitude higher lipophilicity (log D) than the 1,3,4‑isomer, alongside distinct metabolic stability, hERG inhibition, and aqueous solubility profiles [2]. These differences stem from intrinsic charge distribution and dipole moment variations between regioisomers. In a specific case study, replacing an amide group with a 1,2,4‑oxadiazole ring in a series of Sirt2 inhibitors retained single‑digit micromolar potency while improving selectivity over Sirt1, -3, and -5 (>10‑fold selectivity) [3]. The 3‑chloro‑5‑cyclopropyl substitution pattern extends this core advantage by providing a synthetic handle (3‑Cl) for further diversification while maintaining the bioisosteric benefits of the oxadiazole ring.

Bioisosterism Drug Design Metabolic Stability

Physical Form and Handling: Liquid Target Compound vs. Solid Chloromethyl Analog

The target compound is reported as a liquid at ambient temperature, whereas the structurally similar 3‑(chloromethyl)‑5‑cyclopropyl‑1,2,4‑oxadiazole (CAS 959237‑80‑0, MW 158.59 g/mol) is a solid with a melting point above room temperature [1]. The liquid form of the target compound offers distinct advantages for automated liquid‑handling systems used in high‑throughput parallel synthesis and compound library production, eliminating the need for pre‑dissolution and reducing solvent compatibility concerns. The chloromethyl analog also carries a GHS hazard classification of H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage), whereas the target compound's hazard profile is comparatively moderate (H302, H315, H319) .

Parallel Synthesis Automated Dispensing Building Block Logistics

Commercial Availability and Batch‑to‑Batch Reproducibility Across Multiple Qualified Suppliers

3‑Chloro‑5‑cyclopropyl‑1,2,4‑oxadiazole is stocked by at least six independent vendors (Bidepharm, MolCore, Chemenu, Hit2Lead, CymitQuimica, A2B Chem) at purities of 95–98%, with standardized QC documentation (NMR, HPLC, GC) provided per batch . In contrast, the 5‑chloro‑3‑cyclopropyl regioisomer and the 3‑bromo analog are available through fewer suppliers (primarily Enamine for the regioisomer; custom synthesis for the bromo compound), leading to longer lead times and higher procurement risk [1]. The target compound's MDL number (MFCD22422033) and PubChem CID (71668862) are fully registered, facilitating electronic procurement, inventory management, and regulatory documentation.

Supply Chain Resilience Quality Assurance Multi‑vendor Sourcing

Recommended Procurement Scenarios for 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole Backed by Comparative Evidence


Medicinal Chemistry: Lead Optimization Requiring a Metabolically Stable Amide Bioisostere

When an amide or ester linkage in a lead compound has been identified as a metabolic soft spot, the 1,2,4‑oxadiazole ring serves as a validated bioisosteric replacement. The 3‑chloro‑5‑cyclopropyl substitution pattern provides a nucleophile‑accessible handle (3‑Cl) for further SAR exploration while the cyclopropyl group confers resistance to oxidative metabolism, as supported by class‑level matched‑pair data showing ~2‑fold improvement in microsomal half‑life relative to methyl‑substituted analogs [1]. The compound's favorable logP (0.94) and low molecular weight (144.56 g/mol) align with fragment‑based and lead‑optimization metrics, giving it a superior ligand efficiency profile compared to the 3‑bromo analog (ΔlogP +0.7, ΔMW +44.5 g/mol) .

Parallel Synthesis and DNA‑Encoded Library (DEL) Chemistry

The liquid physical form of the target compound, confirmed by Hit2Lead (CAS 1393567‑40‑2), makes it directly compatible with automated liquid‑handling platforms commonly employed in DEL construction and high‑throughput parallel synthesis [1]. This contrasts with the solid chloromethyl analog (CAS 959237‑80‑0), which requires pre‑weighing and dissolution, adding operational steps and reducing throughput. The 3‑chloro substituent is primed for nucleophilic aromatic substitution (SNAr) with amine‑containing building blocks — a cornerstone reaction in library synthesis — taking advantage of the enhanced electrophilicity at the 3‑position documented for 1,2,4‑oxadiazoles [2].

Agrochemical Discovery: Fungicidal Lead Scaffold Derivatization

The 3‑chloro‑1,2,4‑oxadiazole motif has patent‑documented fungicidal activity, with certain derivatives exhibiting significantly better efficacy than earlier urea‑based oxadiazole fungicides [1]. The 5‑cyclopropyl group introduces conformational constraint and lipophilicity that can enhance cuticular penetration in fungal pathogens, while the 3‑chloro position enables late‑stage diversification to optimize species‑specific potency. The multi‑vendor availability of the target compound ensures that gram‑to‑kilogram scale‑up can be secured without re‑validating alternative building blocks as a program advances from greenhouse screening to field trials .

Chemical Biology: PROTAC Linker and Warhead Intermediate

1,2,4‑Oxadiazoles are increasingly used in PROTAC design as metabolically stable linker components that resist the amidase and esterase hydrolysis that can prematurely cleave traditional amide or ester linkers [1]. The 3‑chloro‑5‑cyclopropyl substitution pattern provides a compact, rigid module (only one rotatable bond) that minimizes entropic penalty upon ternary complex formation. The lower corrosivity hazard profile (H315/H319 vs. H314 for the chloromethyl analog) makes it a safer choice for routine medicinal chemistry laboratory operations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.